Home > Products > Screening Compounds P14627 > Telmisartan sodium
Telmisartan sodium - 515815-47-1

Telmisartan sodium

Catalog Number: EVT-467936
CAS Number: 515815-47-1
Molecular Formula: C33H29N4NaO2
Molecular Weight: 536.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Telmisartan sodium is classified as:

  • Pharmaceutical Compound: Used in the treatment of hypertension.
  • Angiotensin II Receptor Blocker: Inhibits the action of angiotensin II, a hormone that causes blood vessels to constrict.
Synthesis Analysis

The synthesis of telmisartan sodium typically involves the conversion of telmisartan hydrochloride into its sodium salt form. This process can be achieved through several methods:

  1. Starting Material: The free acid form of telmisartan is used as the starting material. This can be obtained through known synthetic routes involving tert-butyl 4′-[[2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazol-1-yl]methyl]biphenyl-2-carboxylate, which is saponified in acetic acid .
  2. Solvent Utilization: The synthesis often utilizes organic aprotic solvents such as toluene, dichloromethane, or acetone. The choice of solvent affects the crystallization process and final product yield .
  3. Crystallization Process:
    • The reaction mixture is heated to temperatures between 60°C and 90°C for optimal solubility and reaction kinetics.
    • After cooling, telmisartan sodium crystallizes out from the solution.
    • The resulting crystals are then filtered, washed with solvent, and dried .
Molecular Structure Analysis

The molecular structure of telmisartan sodium features a biphenyl backbone with a carboxylic acid functional group that has been converted into a sodium salt. Key characteristics include:

  • Chemical Formula: C19H20N4O3SNa
  • Molecular Weight: Approximately 388.44 g/mol
  • Crystalline Form: Telmisartan sodium can exist in various polymorphic forms, with specific crystalline characteristics analyzed using X-ray powder diffraction techniques .

Structural Data

The crystallographic analysis indicates distinct d-spacings that characterize its solid-state structure, including values at approximately 20.95 Å, 17.72 Å, and 13.97 Å .

Chemical Reactions Analysis

Telmisartan sodium participates in various chemical reactions primarily during its synthesis and formulation processes:

  1. Salt Formation: The primary reaction involves converting telmisartan hydrochloride to its sodium salt by neutralizing the hydrochloric acid with sodium hydroxide or sodium methoxide in an organic solvent .
  2. Stability Studies: Chemical stability under different pH conditions has been explored, indicating that the salt form exhibits enhanced solubility compared to its parent compound, particularly in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
Mechanism of Action

Telmisartan exerts its pharmacological effects by selectively blocking the angiotensin II type 1 receptor (AT1 receptor). This mechanism leads to:

  • Vasodilation: Reduction of blood vessel constriction results in lowered blood pressure.
  • Decreased Aldosterone Secretion: This leads to reduced sodium retention and lower blood volume.

The compound's efficacy is attributed to its long half-life and high affinity for the AT1 receptor, allowing it to maintain therapeutic effects over extended periods .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Highly soluble in organic solvents; exhibits improved solubility in aqueous media when formulated as the sodium salt.

Chemical Properties

  • Stability: Telmisartan sodium demonstrates good stability under various storage conditions but may be sensitive to moisture.
  • Melting Point: Characteristic melting points vary depending on polymorphic forms; thermal analysis shows decomposition temperatures around 252°C .
Applications

Telmisartan sodium is primarily utilized in:

  • Hypertension Management: Effective for treating high blood pressure in adults.
  • Heart Failure Treatment: Used as part of combination therapies for heart failure patients.

Additionally, ongoing research explores its potential applications in other cardiovascular conditions and metabolic disorders due to its vasodilatory properties .

Synthesis and Manufacturing Methodologies of Telmisartan Sodium

Synthetic Routes for Telmisartan Sodium: Key Intermediates and Reaction Optimization

The synthesis of Telmisartan sodium relies on strategically assembling its biphenyltetrazole-benzimidazole core. Modern routes prioritize convergent strategies, notably Suzuki-Miyaura cross-coupling as a pivotal step. This method links the benzimidazole fragment (e.g., 4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole) with a functionalized biphenyl moiety, such as 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid tert-butyl ester or 4-formylphenylboronic acid. Utilizing tetrakis(triphenylphosphine)palladium(0) in tetrahydrofuran (THF)/aqueous sodium carbonate, this step achieves yields exceeding 90% with exceptional regioselectivity [4] [9] [10]. Subsequent steps involve regioselective alkylation of the benzimidazole nitrogen and hydrolysis of protecting groups (e.g., tert-butyl ester or oxazoline). Optimization focuses on:

  • Catalyst efficiency: Reducing Pd loadings via nanoparticle catalysts or ligand design.
  • Intermediate purity: Eliminating chromatographic purification through crystallization (e.g., acid addition salts like dihydrochloride intermediates facilitate purification) [6].
  • Protecting group strategy: Using oxazoline groups cleavable under mild acidic conditions, streamlining the synthesis [9] [10].

Table 1: Key Intermediates in Telmisartan Sodium Synthesis

IntermediateRoleSynthetic StepYield Range
2-(2-Bromophenyl)-4,4-dimethyl-2-oxazolineBiphenyl precursorSuzuki coupling with boronic acids85-90%
4-Methyl-6-(1-methylbenzimidazol-2-yl)-2-propyl-1H-benzimidazoleBenzimidazole coreReductive cyclization70-80%
Telmisartan dihydrochloridePurification intermediateSalt formation from crude alkylation product90-95%
Telmisartan tert-butyl esterProtected acid for alkylationHydrolysis to final acid>95%

Oxidative Cyclization Strategies in Benzimidazole Core Formation

Constructing the 4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propyl-1H-benzimidazole fragment involves sequential cyclization. The classical route starts with 4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid, which undergoes condensation with N-methyl-o-phenylenediamine. This reaction traditionally employs corrosive polyphosphoric acid (PPA) under high temperatures (150-200°C), presenting safety and waste challenges [6] [7]. Improved methodologies utilize milder conditions:

  • Salt-mediated cyclization: Pre-forming N-methyl-o-phenylenediamine dihydrochloride enhances reactivity, allowing lower temperatures (110-130°C) and reducing side products [6].
  • Solvent optimization: Replacing PPA with polar aprotic solvents (e.g., DMF, NMP) enables catalytic acid (p-TsOH) use, facilitating easier workup and solvent recovery [7].
  • Reductive cyclization: Employing sodium dithionite or catalytic hydrogenation for nitro-group reduction prior to ring closure improves selectivity and yield compared to classical nitration/reduction sequences [9].

Green Chemistry Approaches: Minimizing Hazardous Reagent Use

Significant efforts target replacing ecotoxic reagents and solvents:

  • Nitric acid substitution: Traditional nitration steps generate hazardous waste. Alternatives include:
  • Direct amination: Using commercially available nitro-intermediates.
  • Catalytic dehydrogenation: For benzimidazole ring formation, avoiding nitration entirely [7].
  • Solvent sustainability: Replacing dichloromethane, DMF, or THF with ethanol-water mixtures or 2-methyltetrahydrofuran in coupling, crystallization, and washing steps [2].
  • Catalyst innovation: Immobilized Pd catalysts or Pd nanoparticles reduce metal leaching and enable recycling, lowering environmental impact and cost [4] [10].
  • Analytical greenness: Validated HPLC methods using ethanol/acidified water mobile phases replace acetonitrile, reducing toxicity and waste (AGREE metric >0.75) [2].

Crystallization Techniques and Polymorphic Control in Salt Formation

Telmisartan sodium exists in multiple solid forms, necessitating strict crystallization control for pharmaceutical efficacy:

  • Polymorph stability: The thermodynamically stable Form I (characterized by PXRD peaks at 6.7°, 9.4°, 20.8° 2θ) is preferred for formulations due to its low hygroscopicity and high melting point (245–252°C). It crystallizes from ethanol/ethyl acetate mixtures upon slow cooling [3] [8].
  • Amorphous form risks: Rapid antisolvent addition (e.g., water into acetone solutions) generates amorphous material with higher solubility but poor stability, prone to conversion to crystalline forms during storage [5] [8].
  • Acid salt formation: Telmisartan HCl salt (formed in pH 1.2 buffers) exhibits significantly enhanced solubility (up to 10-fold in gastric fluid) and maintains stability under accelerated conditions (40°C/75% RH for 4 weeks) without polymorphic changes [5]. Critical parameters include:
  • Solvent composition: Aqueous HCl or simulated gastric fluid (SGF).
  • Temperature ramp: Controlled cooling (0.5°C/min) ensures uniform crystal growth.
  • Drying protocols: Vacuum drying at 40°C preserves crystal integrity [5].

Table 2: Solid-State Properties of Telmisartan Forms

FormKey Characterization (PXRD)Melting PointSolubility (pH 6.8)Stability
Telmisartan Sodium Form IPeaks at 6.7°, 9.4°, 20.8° 2θ245–252°CLowHigh (Non-hygroscopic)
Telmisartan Sodium Form IIPeaks at 7.2°, 12.5°, 18.3° 2θAmorphousModerateLow (Converts to Form I)
Telmisartan HCl SaltDistinct from sodium salt; broad peak ~10° 2θ278°CHigh (pH 1.2)High (4 weeks, 40°C/75% RH)
Amorphous TelmisartanHalos, no sharp peaksN/AVery HighVery Low

Patent Landscape Analysis: Innovations in Process Chemistry

Key patents reveal evolving strategies for scalable, pure Telmisartan sodium production:

  • Crystalline sodium salt (US6737432B2): Discloses methods to obtain non-solvated Telmisartan sodium via NaOH reaction in ethanol/toluene, followed by charcoal treatment and crystallization. Claims emphasize reproducibility and avoiding hydrate/solvate formation [3].
  • Dihydrochloride salt intermediates (EP1912975B1): Uses Telmisartan dihydrochloride as a crystalline intermediate for purification before free acid conversion and sodium salt formation. This bypasses chromatographic purification of the final product [6].
  • Polymorph control (US20060293377A1): Details crystallization of Form I from ethyl acetate/ethanol with controlled water content, preventing amorphous or Form II generation [8].
  • Green process patents: Focus on reduced solvent volumes (WO2007010558A1) and Pd-catalyst recycling systems (CN102229570B), lowering manufacturing costs and environmental impact [4] [7].

Table 3: Key Patents in Telmisartan Sodium Manufacturing

PatentKey InnovationAdvantageClaimed Scope
US6737432B2 (2004)Crystalline Telmisartan sodium salt synthesisDefined melting point, PXRD patternComposition, process, formulation
EP1912975B1 (2013)Dihydrochloride salt intermediate purificationEliminates chromatography; high puritySalt forms, process efficiency
US9029363B2 (2015)Stabilized tablet with sodium starch glycolatePrevents hydrolysis during storagePharmaceutical formulation
CN102229570B (2013)Nitric acid-free cyclization using reductive aminationReduced corrosive wasteBenzimidazole core synthesis

Properties

CAS Number

515815-47-1

Product Name

Telmisartan sodium

IUPAC Name

sodium;2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate

Molecular Formula

C33H29N4NaO2

Molecular Weight

536.6 g/mol

InChI

InChI=1S/C33H30N4O2.Na/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39;/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39);/q;+1/p-1

InChI Key

RSGAIWOEJXRYRV-UHFFFAOYSA-M

SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)[O-])C=C(C=C2C)C5=NC6=CC=CC=C6N5C.[Na+]

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)[O-])C=C(C=C2C)C5=NC6=CC=CC=C6N5C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.